molecular formula C10H13AsO3 B15167907 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- CAS No. 650600-75-2

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-

Katalognummer: B15167907
CAS-Nummer: 650600-75-2
Molekulargewicht: 256.13 g/mol
InChI-Schlüssel: VXHQWUXSZZZZJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13AsO3 It is characterized by the presence of a dioxarsolane ring and a dimethylphenoxy group

Vorbereitungsmethoden

The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- lies in its specific chemical structure and the resulting properties, which make it suitable for various applications.

Eigenschaften

CAS-Nummer

650600-75-2

Molekularformel

C10H13AsO3

Molekulargewicht

256.13 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane

InChI

InChI=1S/C10H13AsO3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

VXHQWUXSZZZZJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)O[As]2OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.